molecular formula C8H10N6O4 B12333300 Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone

Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone

Cat. No.: B12333300
M. Wt: 254.20 g/mol
InChI Key: XCOWSJNHQDMTKK-UHFFFAOYSA-N
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Description

Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone is a heterocyclic compound with a complex structure that includes multiple nitrogen atoms and keto groups

Preparation Methods

The synthesis of Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone typically involves multistep organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For example, the synthesis of a related compound, 2,2′-(7,9-dimethyl-2,4,6,8-tetraoxo-6,7,8,9-tetrahydropyrimido[5,4-g]pteridine-1,3(2H,4H)-diyl)bis(N,N-bis(2-chloroethyl)acetamide), involves the use of specific reagents and reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been explored as a DNA intercalator and potential antitumor agent. Studies have shown that derivatives of this compound can exhibit strong anti-proliferation activity against cancer cells . Additionally, it has applications in the development of bioelectrochemical sensors for detecting DNA damage .

Mechanism of Action

The mechanism of action of Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in the death of cancer cells. The compound’s oxidative damage to DNA is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone can be compared to other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, pyrazolo[3,4-d]pyrimidines have been studied as CDK2 inhibitors with potential anticancer activity . The unique structure of this compound, with its multiple keto groups and nitrogen atoms, distinguishes it from these related compounds .

Properties

Molecular Formula

C8H10N6O4

Molecular Weight

254.20 g/mol

IUPAC Name

1,4a,5,5a,9,9a,10,10a-octahydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone

InChI

InChI=1S/C8H10N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h1-4,9-10H,(H2,11,13,15,17)(H2,12,14,16,18)

InChI Key

XCOWSJNHQDMTKK-UHFFFAOYSA-N

Canonical SMILES

C12C(NC3C(N1)C(=O)NC(=O)N3)NC(=O)NC2=O

Origin of Product

United States

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